![molecular formula C16H15N3O3S B5540521 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5540521.png)

2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

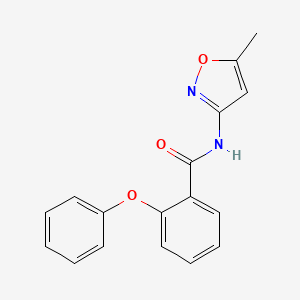

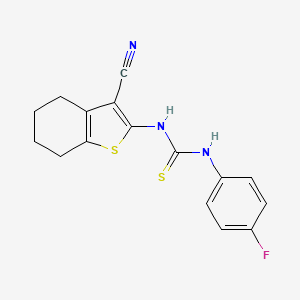

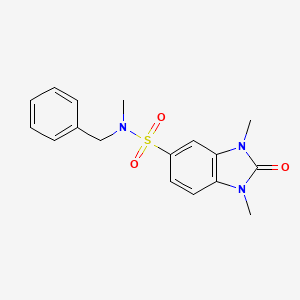

The compound in focus belongs to the class of benzimidazole derivatives, which have garnered attention due to their diverse biological activities and applications in medicinal chemistry. The specific moiety, benzylsulfonyl linked to a benzimidazole ring through an acetamide linker, represents a structural framework that combines aromatic and heteroaromatic systems with potential for significant chemical and biological functionalities.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide, typically involves multi-step reactions starting from benzimidazole precursors. Key steps often include the acylation of 2-aminobenzimidazoles followed by sulfonylation reactions to introduce the benzylsulfonyl group. Techniques such as X-ray diffraction analysis have been employed to determine the molecular structure of related compounds, confirming the successful synthesis and crystalline structure of these molecules (Benvenuti et al., 1997).

Molecular Structure Analysis

Molecular modeling and X-ray crystallography have played crucial roles in elucidating the molecular structure of benzimidazole derivatives. These analyses reveal how the benzylsulfonyl and acetamide groups are oriented relative to the benzimidazole core, providing insights into the potential interaction sites for biological activity and chemical reactivity (Benvenuti et al., 1997).

Chemical Reactions and Properties

Benzimidazole derivatives are versatile in chemical reactivity, participating in various organic transformations. This includes nucleophilic substitution reactions, where the acetamide moiety can react with different electrophiles, and sulfonylation reactions for introducing sulfonyl groups. These reactions expand the chemical diversity and potential utility of these compounds in further synthetic applications and biological studies.

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the core structure. The introduction of a benzylsulfonyl group and an acetamide linker affects these properties, potentially improving solubility in organic solvents and facilitating the formation of well-defined crystals suitable for structural analysis.

Chemical Properties Analysis

The chemical properties of 2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide derivatives are characterized by their ability to participate in hydrogen bonding, due to the presence of amide groups, and their potential for further functionalization through the sulfonyl group. These properties make them interesting candidates for developing more complex molecules with tailored biological activities or physicochemical characteristics.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Properties

- Antibacterial and Antifungal Activity : Devi et al. (2022) synthesized derivatives of 2-mercaptobenzimidazole, which showed significant antibacterial and antifungal activities against various microorganisms, including Staphylococcus aureus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).

- Synthesis and Genotoxic Properties : Benvenuti et al. (1997) explored the synthesis of 1H-benzoimidazol-2-ylamine derivatives, which were investigated for their antimicrobial and genotoxic activities (Benvenuti, Severi, et al., 1997).

Anticancer and Cytotoxic Properties

- Novel Sulphonamide Derivatives with Antimicrobial Activity : Fahim and Ismael (2019) studied the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, finding good antimicrobial activity and significant cytotoxic properties for some compounds (Fahim & Ismael, 2019).

- Theoretical Investigation of Antimalarial Sulfonamides : Fahim and Ismael (2021) also investigated N-(phenylsulfonyl)acetamide derivatives for antimalarial activity, revealing potential use in COVID-19 drug development (Fahim & Ismael, 2021).

Other Applications

- Antioxidants for Base Oil : Basta et al. (2017) prepared some benzimidazole derivatives, including 2(1-H benzo(d)imidazole-2-y1)thio N-butyl acetamide, and studied them as antioxidants for base stock, demonstrating their utility in industrial applications (Basta, El-Bassoussi, et al., 2017).

Eigenschaften

IUPAC Name |

2-(2-benzylsulfonylbenzimidazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c17-15(20)10-19-14-9-5-4-8-13(14)18-16(19)23(21,22)11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBVYGXBOSHOIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)

![2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540489.png)

![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)

![N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5540508.png)

![N~2~-cyclopropyl-N~4~-{2-[(heptafluoropropyl)thio]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B5540518.png)

![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5540547.png)

![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5540549.png)